molecular formula C16H13ClFN5O2 B2589470 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide CAS No. 897615-42-8

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide

Cat. No. B2589470
CAS RN: 897615-42-8
M. Wt: 361.76
InChI Key: AOYUXUKRPKWIFF-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide, commonly known as CFM 6104, is a novel compound that has gained significant attention in the field of scientific research. It is a member of the tetrazole-containing compounds family and has shown promising results in various studies.

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

Compounds with structures similar to N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide have been explored for their potential in photovoltaic applications and ligand-protein interactions. For instance, benzothiazolinone acetamide analogs exhibit good light harvesting efficiency (LHE) and significant free energy of electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs). Moreover, their non-linear optical (NLO) activity and interactions with biological targets like Cyclooxygenase 1 (COX1) have been studied, indicating their potential in medicinal chemistry and solar energy conversion (Mary et al., 2020).

Anticancer and Antiproliferative Effects

Benzophenone-thiazole derivatives have been synthesized and evaluated for their potent VEGF-A inhibitory effects, showing promising antiproliferative activity against cancer cell lines. This research suggests that modifications of the acetamide backbone, including the introduction of specific functional groups, can yield compounds with significant biological activities, potentially leading to new cancer therapies (Prashanth et al., 2014).

Environmental Analysis

Research into the detection of herbicides and their metabolites in natural water highlights the environmental applications of similar compounds. For instance, dimethenamid and flufenacet, along with their degradates, have been isolated and analyzed using advanced chromatographic techniques, underscoring the importance of such compounds in environmental monitoring and assessment (Zimmerman et al., 2002).

Anti-inflammatory Activity

Derivatives of N-(3-chloro-4-fluorophenyl) acetamide have been synthesized and shown to possess significant anti-inflammatory activity, demonstrating the potential of these compounds in the development of new anti-inflammatory drugs. This area of research is particularly promising for the creation of novel therapeutic agents targeting inflammation-related disorders (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN5O2/c17-11-1-5-13(6-2-11)23-15(20-21-22-23)9-19-16(24)10-25-14-7-3-12(18)4-8-14/h1-8H,9-10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYUXUKRPKWIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CNC(=O)COC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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